Ethyl 5-aminobenzofuran-3-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Ethyl 5-aminobenzofuran-3-carboxylate (CAS 1956319-60-0) is a heterocyclic organic compound characterized by a benzofuran core substituted with an amino group at the 5-position and an ethyl carboxylate ester at the 3-position [REFS-1, REFS-2]. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , this compound serves primarily as a versatile synthetic intermediate and a specialized scaffold in medicinal chemistry research.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12871693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminobenzofuran-3-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=C(C=C2)N
InChIInChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2,12H2,1H3
InChIKeyNWNRPVZODSSMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-aminobenzofuran-3-carboxylate (CAS 1956319-60-0): A Chemical Building Block Overview


Ethyl 5-aminobenzofuran-3-carboxylate (CAS 1956319-60-0) is a heterocyclic organic compound characterized by a benzofuran core substituted with an amino group at the 5-position and an ethyl carboxylate ester at the 3-position [REFS-1, REFS-2]. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [2], this compound serves primarily as a versatile synthetic intermediate and a specialized scaffold in medicinal chemistry research . Its specific regioisomeric arrangement distinguishes it from the more commonly researched 2-carboxylate isomer, leading to unique applications in the synthesis of novel heterocyclic libraries and as a key structural component in certain patent-protected chemical entities [REFS-4, REFS-5].

Ethyl 5-aminobenzofuran-3-carboxylate: Why 3-Carboxylate Isomers Are Not Interchangeable with 2-Carboxylate Analogs


A direct substitution of Ethyl 5-aminobenzofuran-3-carboxylate with its more widely available 2-carboxylate isomer (CAS 174775-48-5) or other benzofuran derivatives is not scientifically valid . The position of the carboxylate group on the benzofuran ring dictates the molecule's electronic distribution, reactivity, and 3D conformation, which are critical for its function as a building block . The 2-carboxylate isomer is a well-established intermediate for pharmaceuticals like vilazodone, whereas the 3-carboxylate isomer's distinct geometry enables the synthesis of a different chemical space, including complex polycyclic structures cited in specialized patents and heterocyclic synthesis literature [REFS-3, REFS-4]. Therefore, the selection of the 3-carboxylate isomer is driven by specific synthetic objectives, such as exploring regioisomer-dependent structure-activity relationships (SAR) or accessing unique, patent-relevant molecular scaffolds.

Quantitative Evidence Guide for Procuring Ethyl 5-aminobenzofuran-3-carboxylate


Differentiated Synthetic Utility: Evidence for the 3-Carboxylate Regioisomer in Patent-Cited Heterocyclic Scaffolds

The 3-carboxylate regioisomer of ethyl 5-aminobenzofuran (target compound) is explicitly cited as a key building block for synthesizing novel, complex heterocyclic systems, a utility not applicable to the 2-carboxylate analog. This is based on a synthetic methodology where alkyl 4-oxo-2-phenylamino-4,5-dihydrofuran-3-carboxylates were used to prepare alkyl 5-amino-7-aryl-2-{[aryl(hydroxy)methyl](phenyl)amino}-4,6-dicyano-1-benzofuran-3-carboxylates [1]. While this study used 'alkyl' variants, it demonstrates the unique reactivity profile and scaffold-hopping potential conferred specifically by the 3-carboxylate substitution pattern.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Regioisomeric Specificity: Divergent Physicochemical Properties from 2-Carboxylate Analogs

The regioisomeric position of the carboxylate group fundamentally alters the physicochemical and biological profile of benzofuran derivatives. The target compound, ethyl 5-aminobenzofuran-3-carboxylate, is chemically distinct from the 2-carboxylate isomer (CAS 174775-48-5). This distinction is critical for Structure-Activity Relationship (SAR) studies . Quantitative data for closely related analogs demonstrates this point: while specific data for the 3-carboxylate target was not found, its isomer, methyl 5-aminobenzofuran-2-carboxylate, has a calculated LogP of 2.38280 and a Topological Polar Surface Area (TPSA) of 65.46 Ų [1]. The ethyl ester and different carboxylate position will result in a different, and predictable, LogP and TPSA, impacting membrane permeability and target engagement in a biological setting.

Medicinal Chemistry ADME-Tox Structure-Activity Relationship (SAR)

Biological Potential: Association with Anti-Proliferative and Antibacterial Activity in Benzofuran Class

While direct quantitative data for ethyl 5-aminobenzofuran-3-carboxylate is absent from primary literature, its structural class is associated with significant biological activities. Aminosubstituted benzofurans, as a class, have been shown to possess cytotoxic/cytostatic activity against multiple human tumor cell lines, including MCF-7, SKBR3, SKOV3, HCT-116, and HeLa [1]. Additionally, benzofuran-based carboxylic acids have been developed as carbonic anhydrase inhibitors with antiproliferative effects against breast cancer cells, with one compound (9e) demonstrating an IC₅₀ of 2.52 ± 0.39 μM [2]. Furthermore, benzofuran derivatives are disclosed in patents as novel antimycobacterial agents targeting Pks13 in M. tuberculosis [3].

Anticancer Research Antibacterial Discovery Biochemical Pharmacology

Procurement Specification: Defined Purity of 97% Enables Reproducible Research

From a procurement standpoint, the target compound is commercially available with a defined standard purity of 97% . This specification is critical for ensuring the reproducibility of synthetic and biological experiments, in contrast to custom-synthesized or lower-purity analogs that may introduce confounding variables. The availability of analytical data, including NMR, HPLC, and GC reports, further supports its use as a reliable research tool . In contrast, while the 2-carboxylate isomer is also commercially available (e.g., purity ≥ 98% ), its well-documented use as a vilazodone intermediate may make it less attractive for exploratory research aiming for novelty.

Chemical Synthesis Analytical Chemistry Procurement

Recommended Research & Application Scenarios for Ethyl 5-aminobenzofuran-3-carboxylate


SAR-Driven Lead Optimization Campaigns Exploring Benzofuran Regioisomerism

Utilize ethyl 5-aminobenzofuran-3-carboxylate as a key starting material or a unique reference compound in medicinal chemistry programs investigating the structure-activity relationships of benzofuran-based therapeutics. Its 3-carboxylate geometry offers a divergent vector for molecular elaboration compared to the common 2-carboxylate isomer, enabling the exploration of a distinct and less crowded region of chemical space [REFS-1, REFS-2]. This is particularly relevant for programs where the 2-carboxylate series has failed due to off-target effects or poor pharmacokinetics, as the regioisomeric switch may yield novel biological profiles.

Synthesis of Novel Patent-Relevant Polycyclic Heterocyclic Libraries

Employ this compound as a versatile building block in the synthesis of novel heterocyclic libraries, as demonstrated by its role in forming complex 1-benzofuran-3-carboxylate derivatives [1]. Its unique substitution pattern makes it a suitable precursor for the construction of fused ring systems that are otherwise difficult to access, providing a strategic advantage in generating intellectual property and populating compound screening decks with novel, proprietary chemotypes.

Comparative Profiling in Anti-Proliferative and Antibacterial Assays

Include ethyl 5-aminobenzofuran-3-carboxylate as a comparator in biological assays focused on anti-cancer or antibacterial activity. While direct data for this specific compound is not published, its membership in the biologically active aminosubstituted benzofuran class [2] and its association with anti-mycobacterial benzofuran patents [3] make it a valuable tool for benchmarking new analogs and elucidating the contribution of the 3-carboxylate regioisomer to observed class-level effects.

Method Development and Validation in Analytical Chemistry

Leverage the defined purity and commercial availability of ethyl 5-aminobenzofuran-3-carboxylate for use as a standard or reference material in the development and validation of analytical methods, such as HPLC or LC-MS. Its distinct chemical structure from common pharmaceutical impurities and intermediates makes it a suitable candidate for developing selective and robust quantification techniques for complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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